molecular formula C22H22N4O2 B2733203 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 941913-16-2

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No. B2733203
M. Wt: 374.444
InChI Key: YTZHWPPTWQLQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoxaline-based propanone derivative . It is also known as 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular formula of this compound is C20H18N4O2. The exact molecular structure is not provided in the search results. For a detailed molecular structure, a specialized chemical database or software would be needed.


Chemical Reactions Analysis

The compound has been tested as an inhibitor of mild steel corrosion in hydrochloric acid . Both this compound and another similar compound were found to retard the corrosion rate of mild steel . They exhibited mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions .

Scientific Research Applications

Antimicrobial Applications

A study elaborates on the synthesis of quinoxaline derivatives, including compounds similar to 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, demonstrating significant antimicrobial activity. These compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Penicillium citrinum and Aspergillus niger, showing notable efficacy. Particularly, compounds within this series exhibited higher antifungal activity compared to the standard drug ketoconazole against P. citrinum, indicating their potential as potent antimicrobial agents (Kumar et al., 2014).

Corrosion Inhibition

This compound has also been investigated for its role as a corrosion inhibitor, particularly in protecting mild steel in hydrochloric acid. The research demonstrates that similar quinoxaline-based propanones exhibit mixed-type inhibitive action, suggesting their application in reducing the corrosion rate of metals. The study highlighted the formation of a pseudo-capacitive film on the metal surface, implying chemisorption as a key mechanism of action. These findings open avenues for the use of such compounds in industrial applications to enhance the longevity of metal structures and components (Olasunkanmi & Ebenso, 2019).

Chemical Synthesis and Other Applications

In addition to antimicrobial and corrosion inhibition properties, compounds with a similar structure have been utilized in various chemical syntheses and biological investigations. For instance, studies on the synthesis of pyrazole-appended quinolinyl chalcones indicate the versatility of such compounds in producing materials with promising anti-microbial properties and potential anti-oxidant activities. This showcases the broad applicability of these compounds in developing new pharmaceuticals and materials with enhanced biological activities (Prasath et al., 2015).

properties

IUPAC Name

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)22(27)26-21(16-7-8-18-20(12-16)24-10-9-23-18)13-19(25-26)15-5-4-6-17(11-15)28-3/h4-12,14,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZHWPPTWQLQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

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